6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Descripción general

Descripción

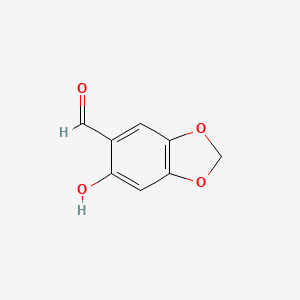

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its unique structure, which includes a hydroxyl group and an aldehyde group attached to the benzodioxole ring system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as catechol or its derivatives.

Formation of Benzodioxole Ring: The precursor undergoes a cyclization reaction to form the benzodioxole ring. This step often involves the use of reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.

Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Formylation: The final step involves the formylation of the hydroxylated benzodioxole to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid.

Reduction: 6-hydroxy-2H-1,3-benzodioxole-5-methanol.

Substitution: 6-acetoxy-2H-1,3-benzodioxole-5-carbaldehyde.

Aplicaciones Científicas De Investigación

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

Mecanismo De Acción

The mechanism of action of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

6-bromo-2H-1,3-benzodioxole-5-carbaldehyde:

6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: This compound has methoxy groups instead of a hydroxyl group, which affects its chemical properties and biological activities.

Uniqueness

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzodioxole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Actividad Biológica

6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxole structure with a hydroxyl group and an aldehyde functional group. This unique configuration allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals effectively, which can help mitigate oxidative stress-related diseases. The compound's ability to reduce reactive oxygen species (ROS) has been confirmed through various assays.

3. Anti-cancer Potential

Recent studies have explored the anti-cancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts the integrity of microbial cell membranes and inhibits nucleic acid synthesis.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cancer Cell Apoptosis : Induction of apoptosis is mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. Results indicated a strong correlation between concentration and antimicrobial activity, supporting its potential use as a natural preservative in food products.

- Antioxidant Assessment : In a study published in Food Chemistry, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited comparable activity to established antioxidants like ascorbic acid.

- Cancer Research : A recent investigation in Oncology Reports highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound for new cancer therapies.

Propiedades

IUPAC Name |

6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMMQAVECVAGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425116 | |

| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-68-7 | |

| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?

A1: this compound crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.